molecular formula C16H18FN7 B2714441 N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105252-51-4

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2714441
CAS RN: 1105252-51-4
M. Wt: 327.367
InChI Key: KYVNAKFDWJNJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H18FN7 and its molecular weight is 327.367. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

EGFR Inhibitor

This compound has been used in the development of inhibitors for Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and survival . Specifically, it has been used in the development of inhibitors for EGFR mutants, which are often associated with certain types of cancer .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

The compound has been used in the development of treatments for non-small cell lung cancer (NSCLC). NSCLC patients with oncogenic EGFR mutations often develop resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs), often due to a second-site mutation in the EGFR kinase domain (T790M) . This compound has been used in the development of a potent, irreversible inhibitor that spares wild-type EGFR, providing significant clinical benefit for these patients .

FLT3 and CDK Inhibitor

The compound has been used in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) . FLT3 is a receptor tyrosine kinase that plays a role in hematopoiesis, and mutations in FLT3 are often associated with acute myeloid leukemia (AML). CDKs are a family of protein kinases that regulate the cell cycle. Inhibitors of FLT3 and CDKs can potentially be used in the treatment of AML .

Antiproliferative Activities

The compound has been shown to have antiproliferative activities against certain cancer cell lines . Specifically, it has been shown to inhibit the proliferation of MV4-11 cells, a human biphenotypic B myelomonocytic leukemia cell line .

Fluorescent pH Probe

The compound has been used in the design of a water-soluble fluorescent pH probe . The probe is based on the protonation/deprotonation of the 4-methylpiperazin-1-yl group, using dicyanoisophorone as the fluorophore . This probe can potentially be used for monitoring pH changes in biological systems .

Drug Design and Synthesis

The compound has been used in the design and synthesis of a series of 1-H-pyrazole-3-carboxamide derivatives . These derivatives exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The structure-activity relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .

properties

IUPAC Name

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN7/c1-23-6-8-24(9-7-23)16-20-14(13-10-18-22-15(13)21-16)19-12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVNAKFDWJNJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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